molecular formula C17H19N5 B2542719 1-{[2-(Dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 312757-55-4

1-{[2-(Dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2542719
CAS No.: 312757-55-4
M. Wt: 293.374
InChI Key: SRGLNWWJCXLIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C₁₇H₁₉N₅, with a molecular weight of 293.37 g/mol. The compound features a dimethylaminoethylamino side chain at position 1 and a methyl group at position 3 on the pyridobenzimidazole core, along with a nitrile group at position 4.

Synthesis: Compound 13a was synthesized by reacting 1-(2-chloroethyl)amino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (12) with dimethylamine in a dioxane/dimethylformamide (DMF) solvent mixture at room temperature for 24 hours . The product was isolated in a moderate yield of 37.29% and crystallized from DMF/ethanol.

Properties

IUPAC Name

1-[2-(dimethylamino)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-12-10-16(19-8-9-21(2)3)22-15-7-5-4-6-14(15)20-17(22)13(12)11-18/h4-7,10,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGLNWWJCXLIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[2-(Dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic compound with potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic properties, and potential as a drug candidate.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N4
  • Molecular Weight : 282.35 g/mol
  • CAS Number : 1421373-65-0

The compound features a pyrido-benzimidazole core structure, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A significant focus has been on its cytotoxic effects against various cancer cell lines. For instance, research indicated that derivatives of benzimidazole, similar in structure to our compound, exhibited selective cytotoxicity in hypoxic tumor environments. These studies utilized assays such as WST-1 for proliferation and caspase assays for apoptosis to measure the effectiveness of these compounds against cancer cells like A549 (lung adenocarcinoma) and WM115 (malignant melanoma) .

Table 1: Cytotoxic Activity of Related Benzimidazole Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 2bA5495.0Apoptosis via caspase activation
Compound 2aWM1157.5DNA damage induction
1-{...}A549/Wm115TBDHypoxia-selective bioreductive agent

Neuropharmacological Effects

The compound also shows promise in neuropharmacology, particularly in the inhibition of acetylcholinesterase (AChE). A study evaluated several benzimidazole derivatives for their ability to inhibit AChE and butyrylcholinesterase (BuChE), with some compounds demonstrating IC50 values significantly lower than that of donepezil, a standard treatment for Alzheimer’s disease .

Table 2: Inhibition Potency Against AChE and BuChE

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound 30.050 ± 0.0010.080 ± 0.001
Compound 115.80 ± 0.105.90 ± 0.10
1-{...}TBDTBD

The mechanisms underlying the biological activity of this compound involve:

  • Cytotoxicity : Induction of apoptosis in cancer cells through caspase activation.
  • Enzyme Inhibition : Competitive inhibition of AChE and BuChE, potentially improving cognitive function in neurodegenerative disorders.

Case Studies

One notable case study involved testing a series of benzimidazole derivatives in vitro against hypoxic tumor cells, revealing that certain modifications to the molecular structure enhanced cytotoxicity . The findings suggested that targeting hypoxic conditions could be a viable strategy for developing new anticancer therapies.

Scientific Research Applications

Antitumor Activity

One of the primary applications of this compound is its potential as an antitumor agent. Research indicates that derivatives of pyrido[1,2-a]benzimidazole exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of tumor cells by targeting specific signaling pathways involved in cell growth and survival.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related benzimidazole derivative effectively inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Certain derivatives have shown effectiveness against bacterial strains and fungi, suggesting potential applications in developing new antibiotics.

  • Case Study : In vitro tests revealed that modifications to the dimethylamino group enhanced the antimicrobial activity of related compounds against resistant bacterial strains .

Antiviral Activity

Recent research has explored the antiviral potential of this compound. Preliminary studies suggest that it may interfere with viral replication mechanisms, making it a candidate for further investigation in antiviral drug development.

  • Case Study : A molecular docking study indicated that the compound could bind effectively to viral proteins, potentially inhibiting their function .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing this compound's efficacy. Variations in substituents on the benzimidazole ring have been shown to significantly affect potency and selectivity.

Comparison with Similar Compounds

Key Analytical Data :

  • Melting Point : >258°C.
  • IR Spectroscopy : Distinct bands at 3382 cm⁻¹ (N-H stretch), 2205 cm⁻¹ (C≡N nitrile), and 1632 cm⁻¹ (C=N imine) .
  • Elemental Analysis : Matched calculated values (C: 69.60%; H: 6.53%; N: 23.87%) .

Comparison with Structural Analogs

Derivatives with Varying Aminoethyl Substituents

Compound 13a belongs to a series of analogs synthesized by modifying the aminoethyl side chain. Key comparisons include:

Compound ID Substituent Molecular Formula Yield (%) Melting Point (°C) IR C≡N Band (cm⁻¹) Notable Features
13a Dimethylaminoethyl C₁₇H₁₉N₅ 37.29 >258 2205 Moderate yield, polar side chain
13b tert-Butylaminoethyl C₁₈H₂₃N₅ 78.13 >286 2210 High yield, bulky hydrophobic group
13c Piperidinoethyl C₂₀H₂₃N₅ 65.00 >272 2208 Heterocyclic amine, enhanced basicity
11 2-Hydroxyethyl C₁₅H₁₄N₄O 93.46 286 2212 Hydroxyl group improves solubility

Key Observations :

  • Yield: Bulky substituents (e.g., tert-butyl in 13b) improved yields (>78%) compared to smaller groups like dimethylamino (37.29% for 13a), likely due to reduced steric hindrance during crystallization .
  • Solubility : The hydroxyethyl group in Compound 11 enhances hydrophilicity, making it more water-soluble than 13a .
  • Thermal Stability : Higher melting points (>286°C for 13b) correlate with increased molecular rigidity from bulky substituents .

Oxygen-Containing Derivatives

Compounds with oxo or hydroxyl functionalities exhibit distinct reactivity and bioactivity profiles:

Compound ID Structure Molecular Formula IR Bands (cm⁻¹) Applications
6 1-Hydroxy-2-methylprop-2-yl C₁₈H₁₈N₄O₃ 3456 (OH), 1656 (C=O) Anticancer lead compound
3 2-Hydroxyethylamino C₁₅H₁₃N₅O 3423 (OH), 1630 (C=N) High yield (83.75%)

Comparison with 13a :

  • Compound 3’s hydroxyl group (IR: 3423 cm⁻¹) may improve metabolic stability compared to 13a’s dimethylamino group .

Chlorinated and Halogenated Analogs

Halogenation impacts electronic properties and bioactivity:

Compound ID Substituent Molecular Formula Key Feature
17 Bis(2-chloroethyl)amino C₁₇H₁₆Cl₂N₄O Increased electrophilicity
9 1,3-Dichloro-2-methylpropyl C₁₈H₁₆Cl₂N₄O Enhanced cytotoxicity potential
12 2-Chloroethylamino C₁₆H₁₃ClN₄O Intermediate for further derivatization

Comparison with 13a :

  • Chlorinated derivatives (e.g., 17) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but increase toxicity risks .
  • Compound 9’s dichloro substituent (IR: 2218 cm⁻¹ for C≡N) showed promising cytotoxicity in preliminary screens, outperforming 13a in some assays .

Aromatic and Heterocyclic Derivatives

Substituents like phenyl or benzyl groups alter π-π stacking interactions:

Compound ID Substituent Molecular Formula Yield (%) Source
3v Benzyl C₂₀H₁₅N₃O 90 TB/MDR-TB research
3t 4-Chlorophenethyl C₂₀H₁₅ClN₄O 78 Antitubercular agent
15 3,4-Dimethoxyphenethyl C₂₅H₂₆N₄O₂ - Patent application

Comparison with 13a :

  • Aromatic derivatives (e.g., 3v) demonstrate higher yields (90%) due to stable crystalline structures .

Q & A

Basic: What synthetic methodologies are employed for preparing 1-{[2-(Dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile?

Answer:
The compound is synthesized via nucleophilic substitution of a 1-(2-chloroethyl)amino precursor with dimethylamine. The reaction is conducted in a dioxane/DMF solvent system (10:8 ratio) at room temperature for 24 hours. The product precipitates upon ice addition and is crystallized from DMF/ethanol. Key characterization includes IR spectroscopy (e.g., nitrile stretch at 2205 cm⁻¹, NH stretch at 3382 cm⁻¹) and elemental analysis (C: 69.87%, H: 6.59%, N: 24.12% observed vs. calculated) .

Reaction Conditions Table:

PrecursorReagentSolventTemp.TimeYield
1-(2-chloroethyl)amino derivativeDimethylamineDioxane/DMFRT24 hrs37.29%

Advanced: How can reaction conditions be optimized to improve yield?

Answer:
Optimization strategies include:

  • Solvent polarity adjustment : Higher DMF ratios enhance solubility of intermediates.
  • Temperature modulation : Elevated temperatures (60–80°C) for secondary amines reduce reaction time.
  • Excess reagent : Using 3 equivalents of dimethylamine drives substitution to completion.
  • Progress monitoring : TLC or HPLC identifies byproducts (e.g., unreacted precursor). Post-reaction quenching with ice ensures efficient precipitation .

Basic: What spectroscopic techniques validate structural integrity?

Answer:

  • IR spectroscopy : Confirms nitrile (2205 cm⁻¹), NH (3382 cm⁻¹), and aromatic C=C (1598 cm⁻¹) stretches .
  • Elemental analysis : Validates stoichiometry (e.g., %C deviation: 69.87 vs. 69.60 calculated) .
  • Melting point : >258°C indicates purity and crystallinity .

Advanced: How is X-ray crystallography applied for structural elucidation?

Answer:
Single-crystal X-ray diffraction (e.g., SHELX software) resolves molecular geometry and packing. Key steps:

  • Data collection : At 298 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL refines thermal parameters and electron density.
  • Validation : R-factor < 0.036 ensures accuracy (e.g., related pyrido[1,2-a]benzimidazole structures) .

Basic: What purification methods are effective for this compound?

Answer:

  • Precipitation : Immediate isolation via ice quenching minimizes impurities.
  • Recrystallization : DMF/ethanol (1:1) yields high-purity crystals.
  • Column chromatography : Optional for persistent impurities using silica gel and ethyl acetate/hexane .

Advanced: How can computational modeling predict reactivity or stability?

Answer:

  • DFT calculations : Model HOMO-LUMO gaps (e.g., nitrile group’s electron-withdrawing effect).
  • Molecular dynamics : Simulate solvation effects in physiological buffers to assess stability.
  • Docking studies : Predict binding affinity to biological targets (e.g., alkylating DNA in anticancer studies) .

Basic: What structural features influence physicochemical properties?

Answer:

  • Rigid core : Pyrido[1,2-a]benzimidazole enhances planarity, aiding π-π stacking.
  • Dimethylaminoethyl group : Improves water solubility via protonation at physiological pH.
  • Nitrile moiety : Participates in hydrogen bonding and influences electronic density .

Advanced: How are structure-activity relationships (SAR) analyzed for anticancer potential?

Answer:

  • Derivative synthesis : Modify substituents (e.g., alkylating fragments) to test cytotoxicity.
  • In vitro assays : Compare IC50 values against cancer cell lines (e.g., MCF-7).
  • Mechanistic studies : Evaluate DNA intercalation via fluorescence quenching or comet assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.